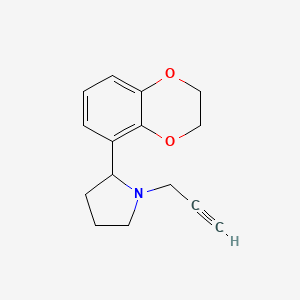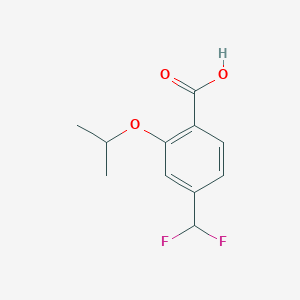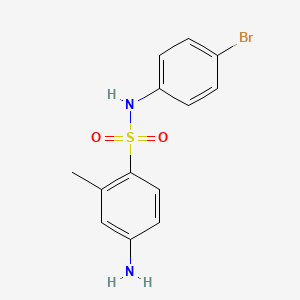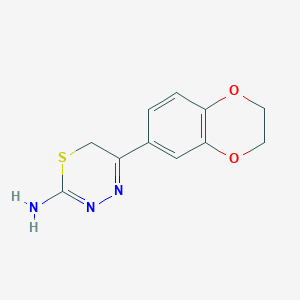
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine, commonly known as BDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BDP is a heterocyclic compound that contains both pyrrolidine and benzodioxin rings in its structure.
作用機序
The mechanism of action of BDP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. BDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BDP has also been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including pain perception, inflammation, and cell survival.
Biochemical and Physiological Effects:
BDP has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that BDP inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in activated macrophages. BDP has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that BDP reduces the severity of inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
One of the main advantages of BDP is its versatility in various fields, including medicinal chemistry, organic synthesis, and material science. BDP is relatively easy to synthesize and can be modified to generate various analogs with improved properties. However, one of the limitations of BDP is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for the study of BDP. One possible direction is the development of BDP-based drugs for the treatment of various diseases, including cancer, inflammation, and viral infections. Another direction is the development of new synthetic methods for BDP and its analogs. Additionally, the study of BDP in material science may lead to the development of new functionalized polymers and materials with improved properties.
合成法
The synthesis of BDP involves the reaction between 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde and propargylamine in the presence of a catalyst. The reaction proceeds through a multistep process, which involves the formation of an imine intermediate, followed by reduction of the imine to form the final product.
科学的研究の応用
BDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, BDP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. BDP has also been used as a building block in the synthesis of various bioactive compounds. In material science, BDP has been used in the preparation of functionalized polymers and materials with improved mechanical properties.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-prop-2-ynylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-8-16-9-4-6-13(16)12-5-3-7-14-15(12)18-11-10-17-14/h1,3,5,7,13H,4,6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTFEFIMPTVQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C2=C3C(=CC=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile](/img/structure/B2877279.png)
![2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride](/img/structure/B2877280.png)


![tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2877286.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)


![3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877294.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2877298.png)

